

# A Comparative Guide to the Independent Structural Verification of Retinestatin

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## Compound of Interest

Compound Name: *Retinestatin*

Cat. No.: *B12373306*

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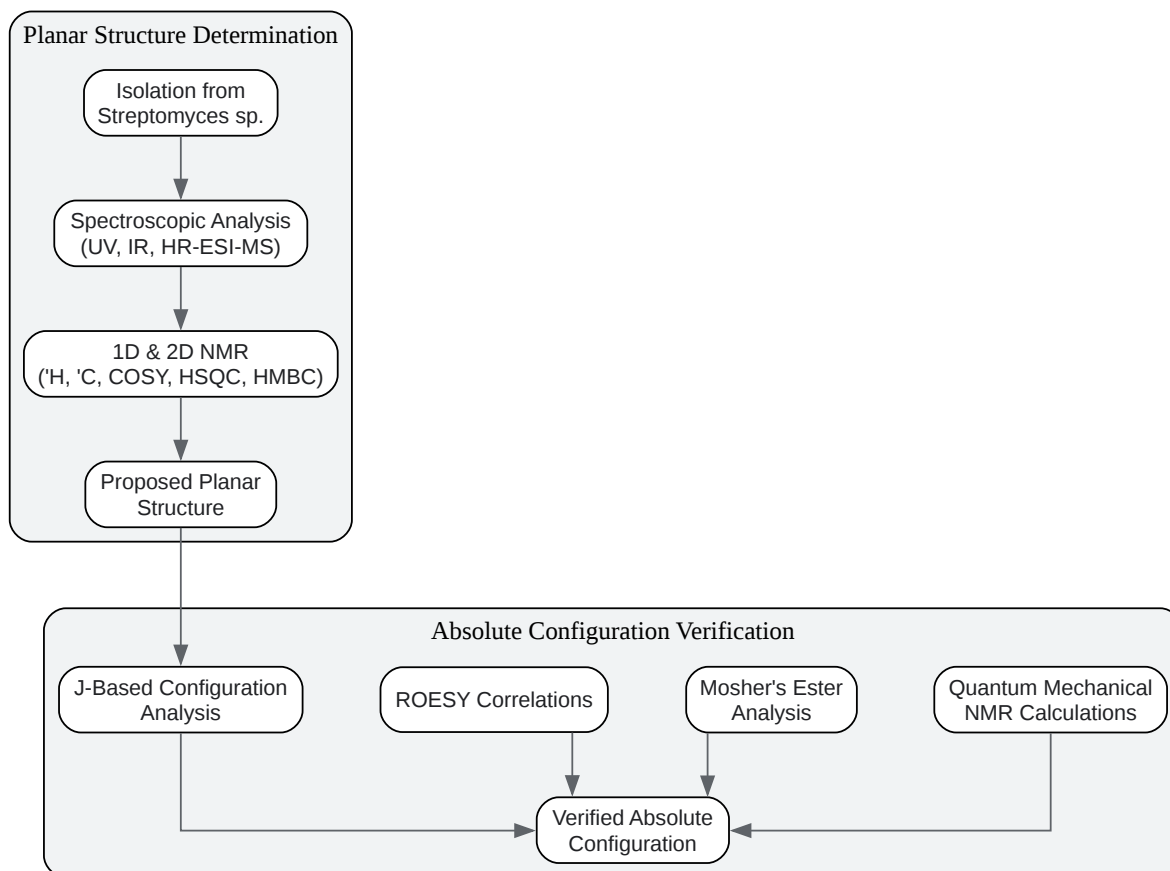
For Researchers, Scientists, and Drug Development Professionals

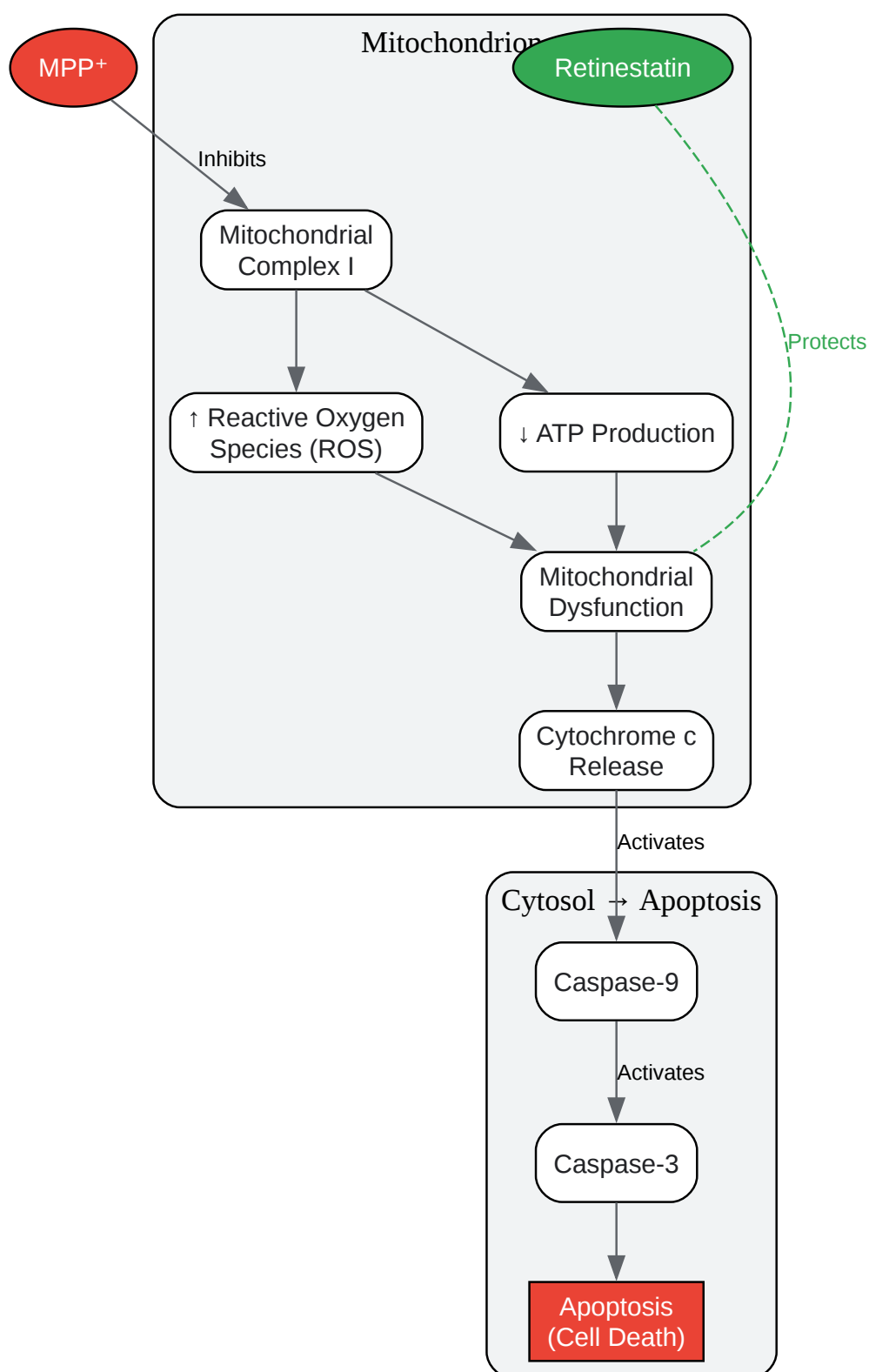
This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and verification of **Retinestatin**, a novel polyol polyketide. Discovered in a *Streptomyces* species isolated from a termite nest, **Retinestatin** has demonstrated neuroprotective effects in an in vitro model of Parkinson's disease, making its precise structural confirmation a critical benchmark for future research and development.<sup>[1][2][3]</sup>

The determination of **Retinestatin**'s complex structure, which includes 12 chiral centers, was not achieved by a single method, but through a combination of advanced spectroscopic and computational techniques. This guide compares these methods, presenting the quantitative data that supports the currently accepted structure and detailing the experimental protocols for key verification steps.

## Overall Workflow for Structure Elucidation

The structural analysis of **Retinestatin** followed a hierarchical approach. Initial experiments established its basic chemical properties and planar structure (the 2D arrangement of atoms and bonds). Subsequent, more complex analyses were required to determine the absolute configuration (the precise 3D spatial arrangement of its 12 chiral centers).





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